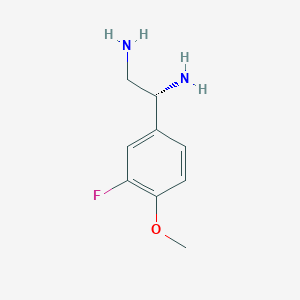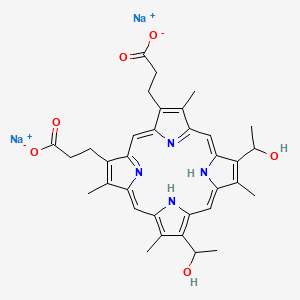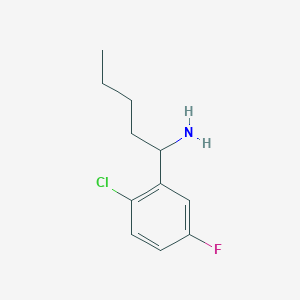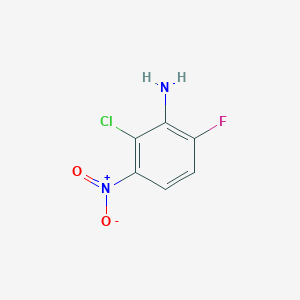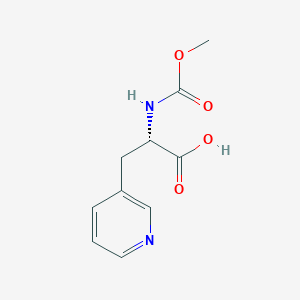
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is a chiral amino acid derivative It contains a methoxycarbonyl group, an amino group, and a pyridin-3-yl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxylic acid and (S)-2-amino-3-methoxycarbonylpropanoic acid.
Coupling Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with (S)-2-amino-3-methoxycarbonylpropanoic acid to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets. The pyridin-3-yl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(pyridin-3-YL)propanoic acid: Lacks the methoxycarbonyl group.
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Has the pyridinyl group at a different position.
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: Has the pyridinyl group at a different position.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the methoxycarbonyl group also adds to its chemical reactivity and potential for derivatization.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)5-7-3-2-4-11-6-7/h2-4,6,8H,5H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
ZGADHIXGVPYSCL-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
COC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



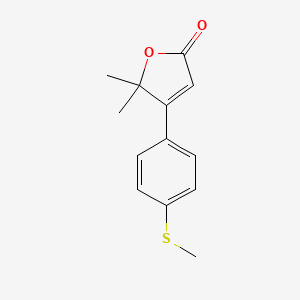
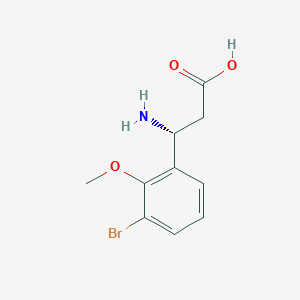
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
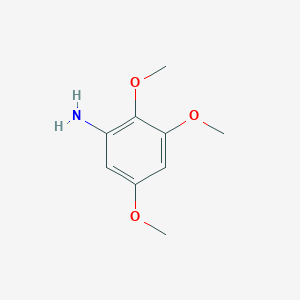
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
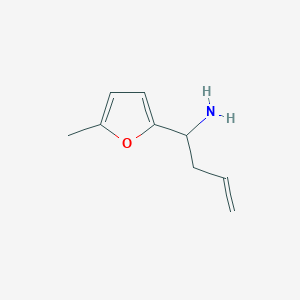
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

